molecular formula C18H16O8 B1236907 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone CAS No. 578-71-2

3,4',5-Trihydroxy-3',6,7-trimethoxyflavone

Cat. No.: B1236907
CAS No.: 578-71-2
M. Wt: 360.3 g/mol
InChI Key: RQJFJWHHIIPKGW-UHFFFAOYSA-N
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Description

3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone is a flavonoid compound that is a derivative of quercetagetin. It is characterized by the presence of three hydroxyl groups and three methoxy groups attached to the flavone backbone. This compound is known for its potential biological activities, including antioxidant and antineoplastic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone typically involves the methylation of quercetagetin. The process includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJFJWHHIIPKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206492
Record name 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-71-2
Record name 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Reactant of Route 2
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Reactant of Route 3
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Reactant of Route 4
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Reactant of Route 5
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Reactant of Route 6
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone

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